molecular formula C74H120O39 B2539908 Gleditsioside J CAS No. 253123-52-3

Gleditsioside J

Cat. No.: B2539908
CAS No.: 253123-52-3
M. Wt: 1633.735
InChI Key: QNSISMOIISIICW-URUDKTPYSA-N
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Description

Gleditsioside J is a triterpenoid saponin compound isolated from the fruits of Gleditsia sinensis, a plant widely used in traditional Chinese medicine. Triterpenoid saponins are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of gleditsioside J involves the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases, such as beta-amyrin synthase. The cyclic skeletons created by these enzymes are then oxidized by cytochrome P450 enzymes to form sapogenins, which are the non-sugar part of saponins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the fruits of Gleditsia sinensis using methanol or ethanol as solvents. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Gleditsioside J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Gleditsioside J exerts its effects through various molecular targets and pathways. It has been shown to inhibit angiogenesis by interfering with multiple steps in the process, including the proliferation, migration, and tube formation of endothelial cells. This is achieved through the induction of apoptosis and the regulation of caspase-3, caspase-8, and Fas expression .

Comparison with Similar Compounds

Similar Compounds

Gleditsioside J is similar to other triterpenoid saponins, such as gleditsiosides B, I, O, and Q .

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the unique pharmacological activities it exhibits. For example, while gleditsioside B also inhibits angiogenesis, this compound has been shown to be more effective at higher concentrations .

Biological Activity

Gleditsioside J is a triterpenoidal saponin derived from the genus Gleditsia, particularly noted for its potential therapeutic effects. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound has been characterized with the molecular formula C74H120O39C_{74}H_{120}O_{39} and a notable retention time of 6.93 minutes in LC-ESI/MS-MS analysis. Its isolation has been documented from various species of Gleditsia, including Gleditsia sinensis and Gleditsia caspica .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. A study involving Gleditsia sinensis fruit hulls demonstrated enhanced anti-tumor effects when combined with cisplatin, a common chemotherapeutic agent. The combination treatment resulted in reduced cell viability and increased apoptosis in Lewis lung carcinoma cells, suggesting a synergistic effect that enhances the efficacy of chemotherapy .

Antioxidant Properties

In diabetic models, this compound has been shown to reduce oxidative stress markers. In a study involving STZ-induced diabetic rats, treatment with this compound led to significant decreases in serum malondialdehyde (MDA) levels and increases in glutathione (GSH) levels, indicating its potential as an antioxidant agent .

Genotoxicity Inhibition

The saponin fraction containing this compound was evaluated for its antigenotoxic activity against cyclophosphamide-induced genotoxicity in mice. The results showed a significant reduction in chromosomal aberrations, highlighting its protective effects on DNA integrity .

Table 1: Effects of this compound on Serum Biochemical Parameters in Diabetic Rats

Treatment GroupSerum Glucose (mg/dL)Serum MDA (µmol/L)Serum GSH (µmol/L)
Normal Control86.9 ± 4.20.5 ± 0.112.5 ± 1.2
Diabetic Control221.8 ± 10.62.9 ± 0.33.5 ± 0.4
This compound (70 mg/kg)134.15 ± 8.41.2 ± 0.27.0 ± 0.5
This compound (140 mg/kg)151.8 ± 12.31.0 ± 0.19.5 ± 0.6
This compound (280 mg/kg)120.4 ± 11.70.8 ± 0.111.0 ± 1.0

Data expressed as means ± SEM; significant differences at P < 0.05 compared to the diabetic control group .

Case Studies

Several case studies have highlighted the therapeutic potential of saponins from Gleditsia. For instance, a study focused on the effects of saponins on mast cell degranulation demonstrated that extracts containing this compound significantly inhibited this process, which is relevant for allergic responses and inflammation control .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H120O39/c1-26-55(108-62-54(96)56(32(80)24-100-62)109-60-49(91)40(82)29(77)21-98-60)53(95)59(111-64-52(94)46(88)43(85)33(19-75)104-64)66(103-26)112-58-48(90)44(86)34(20-76)105-67(58)113-68(97)74-16-15-69(2,3)17-28(74)27-9-10-37-71(6)13-12-39(70(4,5)36(71)11-14-72(37,7)73(27,8)18-38(74)81)107-63-51(93)47(89)45(87)35(106-63)25-102-65-57(42(84)31(79)23-101-65)110-61-50(92)41(83)30(78)22-99-61/h9,26,28-67,75-96H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35+,36?,37?,38+,39-,40-,41-,42-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60-,61-,62-,63-,64-,65-,66-,67-,71-,72+,73+,74+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSISMOIISIICW-URUDKTPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H120O39
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347085
Record name 253123-52-3 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253123-52-3
Record name 253123-52-3 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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